N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide
Description
N-(5-{[2-(Morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide (molecular formula: C₁₉H₂₀N₄O₃S; molecular weight: 408.45 g/mol) is an acetamide derivative featuring a pyridinyl core substituted with a sulfanyl-linked phenyl group bearing a morpholinocarbonyl moiety. This compound is commercially available (e.g., ZINC1393884, MCULE-3481059753) , suggesting its relevance in medicinal chemistry research, though specific biological data remain sparse in the provided evidence.
Properties
IUPAC Name |
N-[5-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)20-17-7-6-14(12-19-17)25-16-5-3-2-4-15(16)18(23)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRHNYIOHMHZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(5-{[2-(Morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide (Target) | C₁₉H₂₀N₄O₃S | 408.45 | Morpholinocarbonyl, pyridinyl, sulfanyl-phenyl |
| N-(5-{[2-(Pyrrolidine-1-carbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide | C₁₉H₂₀N₄O₂S | 392.46 | Pyrrolidinylcarbonyl (5-membered ring) instead of morpholine |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) | C₂₀H₁₇ClN₄O₃S | 428.50 | Chloro, methylphenyl, indole-oxadiazole-sulfanyl |
| 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide | C₁₄H₁₆N₄OS | 296.37 | Pyrimidinylsulfanyl, methylpyridinyl |
Key Observations :
- Target vs. Pyrrolidine Analog : Replacing morpholine with pyrrolidine reduces molecular weight by ~16 g/mol and eliminates one oxygen atom, likely decreasing polarity and hydrogen-bonding capacity .
- Heterocyclic Variations : Compounds like 8t () incorporate 1,3,4-oxadiazole and indole moieties, which may enhance π-π stacking interactions in enzyme binding compared to the target’s simpler pyridinyl-phenyl system .
Inferences for Target Compound :
- Sulfanyl-acetamide derivatives (e.g., 8t–8v) show broad enzyme inhibition, suggesting the target may exhibit similar activity against LOX, α-glucosidase, or BChE .
Computational and Experimental Insights
- Docking Studies : Programs like GOLD () predict ligand-protein interactions by modeling conformational flexibility. The target’s morpholine ring may form hydrogen bonds with catalytic residues in enzymes like LOX or BChE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
